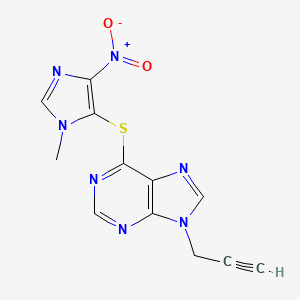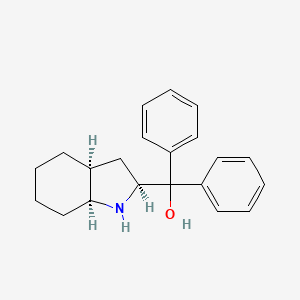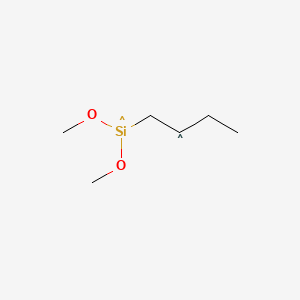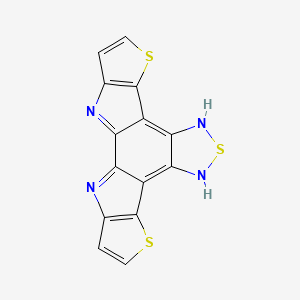
trans-2-(2-phenyl-1H-imidazol-1-yl)cyclobutan-1-ol
Descripción general
Descripción
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs .Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is amphoteric in nature i.e., it shows both acidic and basic properties .Physical And Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents .Aplicaciones Científicas De Investigación
Antibacterial Agents
Imidazole derivatives have been recognized for their antibacterial properties. The presence of the imidazole ring in compounds has been associated with activity against various bacterial strains. “Trans-2-(2-phenyl-1H-imidazol-1-yl)cyclobutan-1-ol” could potentially be synthesized and tested for its efficacy against resistant bacterial infections, contributing to the development of new antibacterial drugs .
Antitumor Activity
The structural motif of imidazole is found in many compounds with antitumor properties. Research into “trans-2-(2-phenyl-1H-imidazol-1-yl)cyclobutan-1-ol” could explore its potential as a novel anticancer agent, particularly in targeting specific types of cancer cells with minimal side effects .
Antifungal Applications
Imidazole derivatives are known to possess antifungal activities. This compound could be investigated for its use in treating fungal infections, especially those that are difficult to manage with current antifungal medications .
Antiviral Therapeutics
The imidazole ring is a common feature in several antiviral drugs. Research into the applications of “trans-2-(2-phenyl-1H-imidazol-1-yl)cyclobutan-1-ol” could lead to the development of new treatments for viral infections, including those caused by emerging and re-emerging viruses .
Anti-inflammatory Properties
Compounds containing the imidazole ring have been shown to exhibit anti-inflammatory effects. This suggests that “trans-2-(2-phenyl-1H-imidazol-1-yl)cyclobutan-1-ol” could be a candidate for the development of new anti-inflammatory medications, potentially with fewer side effects than existing drugs .
Enzyme Inhibition
Imidazole derivatives can act as enzyme inhibitors, disrupting the activity of enzymes involved in disease processes. Studying “trans-2-(2-phenyl-1H-imidazol-1-yl)cyclobutan-1-ol” in this context could provide insights into its potential use in treating diseases that are driven by specific enzymatic reactions .
Mecanismo De Acción
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities, etc., as reported in the literature .
Direcciones Futuras
Propiedades
IUPAC Name |
(1R,2R)-2-(2-phenylimidazol-1-yl)cyclobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O/c16-12-7-6-11(12)15-9-8-14-13(15)10-4-2-1-3-5-10/h1-5,8-9,11-12,16H,6-7H2/t11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDWHJUGYWCRKT-VXGBXAGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1N2C=CN=C2C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@@H]1N2C=CN=C2C3=CC=CC=C3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-2-(2-phenyl-1H-imidazol-1-yl)cyclobutan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Disodium;8-amino-7-[[2-methyl-4-[3-methyl-4-[(4-oxidophenyl)diazenyl]phenyl]phenyl]diazenyl]-2-phenyldiazenyl-3,6-disulfonaphthalen-1-olate](/img/structure/B1493569.png)

![(S)-[4-(Pyridin-4-yl)-4,5-dihydro-3H-dinaphtho[2,1-c:1',2'-e]azepine-2,6-diyl]bis(diphenylmethanol)](/img/structure/B1493593.png)

![1-{[(2-Ethylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493600.png)
![1-{[Ethyl(3-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1493601.png)